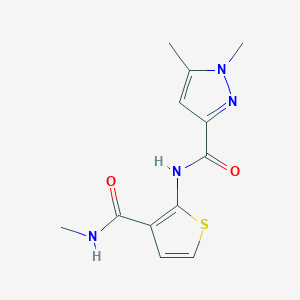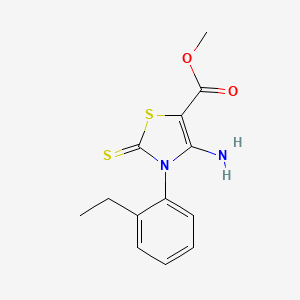![molecular formula C14H13NO3S3 B2759507 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan CAS No. 329078-96-8](/img/structure/B2759507.png)
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a dithiolan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan typically involves multiple steps:
Formation of the Dithiolan Ring: This step involves the reaction of a suitable dithiol with a halogenated precursor under basic conditions to form the dithiolan ring.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The dithiolan and nitrophenyl intermediates are coupled using a thiol-ene reaction, often catalyzed by a radical initiator.
Formation of the Furan Ring: The final step involves the cyclization of an appropriate precursor to form the furan ring, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The furan ring can also interact with aromatic residues in proteins, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-({[2-(1,3-Dithiolan-2-yl)-4-aminophenyl]sulfanyl}methyl)furan: Similar structure but with an amino group instead of a nitro group.
2-({[2-(1,3-Dithiolan-2-yl)-4-chlorophenyl]sulfanyl}methyl)furan: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan is unique due to the presence of both a nitro group and a dithiolan ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interaction with biological molecules.
属性
IUPAC Name |
2-[[2-(1,3-dithiolan-2-yl)-4-nitrophenyl]sulfanylmethyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-15(17)10-3-4-13(21-9-11-2-1-5-18-11)12(8-10)14-19-6-7-20-14/h1-5,8,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDBEZUJQFMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE](/img/structure/B2759426.png)
![ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate](/img/structure/B2759427.png)
![7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2759429.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2759431.png)
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2759434.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2759436.png)

![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)

![2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2759444.png)
![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)
![2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide](/img/structure/B2759446.png)

